![molecular formula C5H10O3S B2807535 (1,1-Dioxothiolan-3-yl)methanol CAS No. 17236-20-3](/img/structure/B2807535.png)
(1,1-Dioxothiolan-3-yl)methanol
Overview
Description
“(1,1-Dioxothiolan-3-yl)methanol” is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential. It is also known as DMTS. The compound has a Chemical Formula of C5H10O3S and a Molecular Weight of 150.19 g/mol .
Synthesis Analysis
The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In particular, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .Molecular Structure Analysis
The molecular structure of “(1,1-Dioxothiolan-3-yl)methanol” is represented by the SMILES notation: C1CS(=O)(=O)CC1CO .Chemical Reactions Analysis
The main synthetic route to dithiocarbamates, which “(1,1-Dioxothiolan-3-yl)methanol” is a part of, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . The reaction mechanism involves catalysis by a strong base .Physical And Chemical Properties Analysis
The compound has a Chemical Formula of C5H10O3S and a Molecular Weight of 150.19 g/mol .Scientific Research Applications
Catalysis and Chemical Synthesis
(1,1-Dioxothiolan-3-yl)methanol is involved in various chemical syntheses and catalytic processes, indicating its importance in the development of novel platform chemicals and materials. For instance, its derivatives, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, have been studied for their potential as precursors for 1,3-propanediol derivatives, highlighting their significance in creating value-added chemicals from renewable materials through acid-catalysed condensation processes (Deutsch, Martin, & Lieske, 2007). Furthermore, the synthesis and characterization of alkylthiol functionalized monomers based on derivatives of (1,1-Dioxothiolan-3-yl)methanol showcase their utility in forming self-assembled monolayers (SAMs), which are crucial for developing new conducting polymer films with specific electrochemical properties (Su, Nguyen, Cho, Son, & Lee, 2010).
Molecular Structure and Biological Activity
The structural characterization of compounds related to (1,1-Dioxothiolan-3-yl)methanol, such as the study on (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provides insights into the molecular configuration, stability, and potential biological activities of these compounds. These studies are vital for understanding the compound's interactions and applications in various fields, including pharmaceuticals (Yuan, Li, Zhang, & Yuan, 2017).
Material Science and Engineering
In material science, the applications of (1,1-Dioxothiolan-3-yl)methanol derivatives extend to the development of novel materials and catalysts. For example, its role in the direct conversion of methanol into 1,1-dimethoxymethane over an FeMo catalyst demonstrates the potential of utilizing these compounds in innovative chemical processes, offering remarkably high productivity and changing the selectivity towards the massive production of valuable chemicals (Gornay, Sécordel, Tesquet, Ménorval, Cristol, Fongarland, Capron, Duhamel, Payen, Dubois, & Dumeignil, 2010).
Safety And Hazards
properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-3-5-1-2-9(7,8)4-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKMZHYNDJRIHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxidotetrahydro-3-thienyl)methanol | |
CAS RN |
17236-20-3 | |
Record name | 3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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